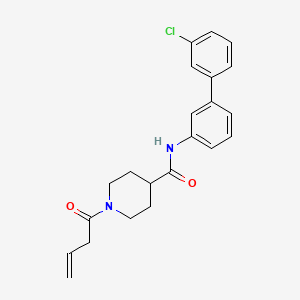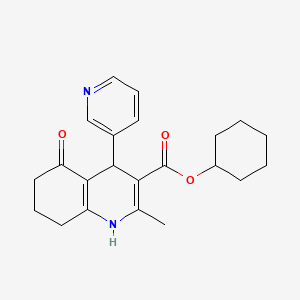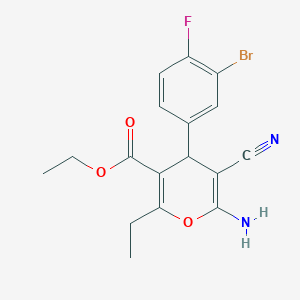![molecular formula C14H13BrClNO2S2 B5143791 4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)
4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BCSB and is a member of the sulfonamide family of compounds. BCSB has been studied extensively for its diverse range of applications, including its use in scientific research, and
作用機序
The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. BCSB has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. Additionally, BCSB has been shown to inhibit the growth of cancer cells by targeting various signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BCSB has been shown to exhibit several biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. Additionally, BCSB has been shown to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using BCSB in lab experiments is its high potency and selectivity. BCSB has been shown to exhibit potent inhibitory activity against several enzymes and proteins, making it an excellent candidate for the development of therapeutic agents. Additionally, BCSB has excellent solubility in water, making it easy to work with in lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity. BCSB has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of BCSB. One potential direction is the development of BCSB-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of BCSB and its potential applications in various fields. Finally, the development of new synthesis methods for BCSB may lead to the production of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, BCSB is a promising compound with diverse potential applications in scientific research. Its high potency and selectivity make it an excellent candidate for the development of therapeutic agents, particularly in the treatment of cancer and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of BCSB and its potential limitations.
合成法
The synthesis of BCSB involves the reaction of 4-bromoaniline with 4-chlorobenzenethiol, followed by the addition of sodium hydrosulfide and chlorosulfonic acid. The reaction is then quenched with sodium bicarbonate, and the resulting product is purified through recrystallization. This method has been optimized to produce high yields of BCSB with excellent purity.
科学的研究の応用
BCSB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases. BCSB has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, which is involved in the regulation of pH in the body. Additionally, BCSB has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.
特性
IUPAC Name |
4-bromo-N-[2-(4-chlorophenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO2S2/c15-11-1-7-14(8-2-11)21(18,19)17-9-10-20-13-5-3-12(16)4-6-13/h1-8,17H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRKHNVFWAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNS(=O)(=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5143723.png)

![[4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenoxy]acetic acid](/img/structure/B5143745.png)
![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)
![{1,3-dimethyl-8-[(2-methylphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetic acid](/img/structure/B5143757.png)
![N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[1-(2-pyridinyl)ethyl]butanamide](/img/structure/B5143759.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5143772.png)
![6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5143786.png)
![2-phenylethyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5143796.png)